Ethyl malonyl chloride

Description

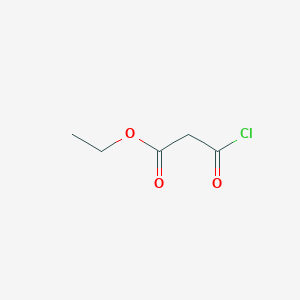

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chloro-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFADUNOPOSMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189786 | |

| Record name | Ethyl 3-chloro-3-oxopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36239-09-5 | |

| Record name | Ethyl 3-chloro-3-oxopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36239-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-chloro-3-oxopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036239095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-chloro-3-oxopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-chloro-3-oxopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-CHLORO-3-OXOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TYB4UU3RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl malonyl chloride synthesis from ethyl malonate

An In-depth Technical Guide to the Synthesis of Ethyl Malonyl Chloride from Ethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS 36239-09-5), also known as ethyl 3-chloro-3-oxopropanoate, is a highly reactive chemical intermediate crucial for the synthesis of various pharmaceutical compounds, agrochemicals, and fine chemicals.[1] Its bifunctional nature, containing both an ester and a highly reactive acyl chloride group, makes it a versatile building block in organic synthesis, particularly for creating heterocyclic compounds and β-keto esters.[1] This document provides a comprehensive technical overview of the primary synthesis routes for preparing this compound from ethyl malonate, complete with detailed experimental protocols, tabulated quantitative data, and process-flow visualizations to support research and development activities.

Introduction

This compound is a colorless to pale yellow liquid characterized by a sharp, pungent odor typical of acyl chlorides.[1] It is highly susceptible to hydrolysis and must be handled under anhydrous conditions.[1] The synthesis of this compound has been a subject of interest since the early 20th century as part of broader explorations into malonic acid derivatives.[1] This guide focuses on the most prevalent and practical synthetic strategies, providing the technical detail necessary for laboratory-scale preparation.

Synthesis Pathways

Two primary pathways are commonly employed for the synthesis of this compound, starting from diethyl malonate.

-

Pathway 1: Direct Chlorination of Ethyl Malonate. This method involves the direct reaction of ethyl malonate with a potent chlorinating agent. However, achieving selective monochlorination can be challenging.

-

Pathway 2: Three-Step Synthesis via Monoethyl Malonic Acid. This is a more controlled and widely cited method. It involves the selective hydrolysis of one ester group of diethyl malonate, followed by acidification to form monoethyl malonic acid (also known as ethyl hydrogen malonate), which is then chlorinated.[2]

This guide will focus on the more controlled and higher-yielding three-step pathway.

Overall Synthesis Workflow

The three-step synthesis provides a reliable method for producing this compound with high conversion rates. The process begins with the selective saponification of diethyl malonate, followed by hydrolysis and a final chlorination step.

Caption: Three-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis pathway.

Step 1: Preparation of Potassium Ethyl Malonate

This procedure is adapted from a well-established method for the selective mono-saponification of diethyl malonate.[3]

Protocol:

-

Charge a 2-liter three-necked flask, equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (fitted with a calcium chloride drying tube), with 100 g (0.625 mole) of diethyl malonate and 400 ml of absolute ethanol.

-

Begin stirring and add a solution of 35 g of potassium hydroxide (B78521) pellets (85% minimum assay) in 400 ml of absolute ethanol through the dropping funnel over a period of 1 hour at room temperature. A white crystalline precipitate will form.

-

After the addition is complete, allow the mixture to stand overnight at room temperature.

-

Heat the mixture to boiling on a steam bath and filter while hot using suction (a steam-heated Büchner funnel is recommended).

-

Cool the filtrate in an ice bath to complete the precipitation of the potassium salt.

-

Collect the salt by suction filtration, wash with a small amount of diethyl ether, and dry under reduced pressure.

-

Concentrate the mother liquor to approximately 100-125 ml to obtain an additional crop of the salt.

Step 2: Preparation of Monoethyl Malonic Acid (Ethyl Hydrogen Malonate)

This step involves the acidification of the potassium salt to yield the free mono-acid.[3]

Protocol:

-

In a 250-ml three-necked flask equipped with a stirrer, dropping funnel, and thermometer, charge 80 g (0.470 mole) of potassium ethyl malonate and 50 ml of water.

-

Cool the mixture to 5°C using an ice bath.

-

Add 40 ml of concentrated hydrochloric acid dropwise over 30 minutes, ensuring the temperature is maintained below 10°C.

-

Filter the mixture with suction to remove the precipitated potassium chloride, and wash the precipitate with 75 ml of diethyl ether.

-

Separate the aqueous layer of the filtrate and extract it with three 50-ml portions of diethyl ether.

-

Combine all the ether layers, dry over anhydrous magnesium sulfate, and remove the ether by distillation to yield the crude monoethyl malonic acid.

Step 3: Chlorination to this compound

The final step is the conversion of the carboxylic acid group to an acyl chloride using a chlorinating agent such as thionyl chloride.[2]

Protocol:

-

To the crude monoethyl malonic acid obtained from the previous step, add an excess of thionyl chloride (SOCl₂), typically 1.5 to 2 equivalents. The reaction can be performed with or without a solvent like methylene (B1212753) chloride.[2]

-

If using a solvent, dissolve the monoethyl malonic acid in anhydrous methylene chloride in a flask equipped with a reflux condenser and a gas outlet to scrub the evolving HCl and SO₂ gases.

-

Add the thionyl chloride dropwise. The reaction is slightly exothermic.

-

Heat the reaction mixture to reflux (approx. 40-45°C) for 1-3 hours until gas evolution ceases.[2] The progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, remove the solvent and excess thionyl chloride by distillation under reduced pressure.

-

Purify the resulting crude this compound by vacuum distillation.[1][4]

Quantitative Data Summary

The efficiency of the chlorination step is a critical factor for the overall yield. The choice of solvent has been shown to significantly impact the conversion rate.

Table 1: Reaction Conditions and Yields for Chlorination Step

| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Monoethyl Malonic Acid | Thionyl Chloride | Methylene Chloride | 40-45 (Reflux) | 1 | 84.39 (Conversion) | [2] |

| Monoethyl Malonic Acid | Thionyl Chloride | None (Solvent-free) | 40-45 (Reflux) | 1 | 98.23 (Conversion) | [2] |

| Not Specified | Thionyl Chloride | Toluene | Reflux | 24 | 70 (Yield) |[4] |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 36239-09-5 | [1][5] |

| Molecular Formula | C₅H₇ClO₃ | [1][5] |

| Molecular Weight | 150.56 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 79-80 °C @ 25 mmHg | [7][8] |

| Refractive Index (n20/D) | 1.429 | [7][8] |

| Purity (Typical) | ≥95% |[9] |

Reaction Mechanism Visualization

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

Caption: Mechanism of Acyl Chloride Formation.

Safety and Handling

This compound is a corrosive and lachrymatory compound.[1] It reacts vigorously with water and other protic solvents. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1]

Conclusion

The synthesis of this compound from diethyl malonate is most reliably achieved through a three-step process involving saponification, hydrolysis, and subsequent chlorination. The solvent-free chlorination of monoethyl malonic acid with thionyl chloride offers a high conversion rate of over 98%.[2] Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving high yields and purity. The detailed protocols and data presented in this guide serve as a valuable resource for chemists engaged in the synthesis of complex organic molecules.

References

- 1. Page loading... [guidechem.com]

- 2. ijret.org [ijret.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound - Ethyl (chloroformyl)acetate, Ethyl 3-chloro-3-oxopropionate [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. 36239-09-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. A15616.14 [thermofisher.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl Malonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl malonyl chloride, a derivative of malonic acid, is a highly reactive bifunctional molecule widely employed in organic synthesis.[1][2] Its utility stems from the presence of two distinct reactive sites: an acyl chloride and an ethyl ester. This unique structure allows for selective reactions, making it a valuable building block in the synthesis of a diverse array of compounds, including pharmaceuticals, agrochemicals, and complex heterocyclic systems.[1] This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound, along with detailed experimental protocols for its synthesis and key reactions.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1] It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.[1] It is soluble in common organic solvents but reacts with water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₇ClO₃ | |

| Molecular Weight | 150.56 g/mol | |

| CAS Number | 36239-09-5 | [1] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Boiling Point | 79-80 °C at 25 mmHg | |

| Density | 1.176 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.429 | |

| Flash Point | 64 °C (147.2 °F) - closed cup | |

| Solubility | Soluble in organic solvents, reacts with water | [1] |

| Stability | Moisture sensitive | [1] |

| Storage Temperature | 2-8°C under an inert atmosphere |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ (ppm): 1.32 (t, 3H, J=7.1 Hz, -CH₃), 3.95 (s, 2H, -CH₂-), 4.25 (q, 2H, J=7.1 Hz, -OCH₂-) |

| ¹³C NMR (CDCl₃) | δ (ppm): 13.9 (-CH₃), 49.5 (-CH₂-), 62.5 (-OCH₂-), 165.8 (C=O, ester), 170.2 (C=O, acyl chloride) |

| IR (neat) | ν (cm⁻¹): ~1740 (C=O stretch, ester), ~1800 (C=O stretch, acyl chloride), ~1180 (C-O stretch) |

Synthesis of this compound

This compound is typically synthesized from diethyl malonate in a two-step process. First, diethyl malonate undergoes selective saponification to yield the mono potassium salt of ethyl malonic acid. This is followed by hydrolysis and subsequent chlorination with thionyl chloride.[2]

Synthesis of this compound from Diethyl Malonate.

Experimental Protocol: Synthesis of this compound[2][5]

Step 1: Preparation of Potassium Ethyl Malonate

-

In a suitable flask, dissolve potassium hydroxide (B78521) (1 equivalent) in absolute ethanol.

-

To this solution, add diethyl malonate (1 equivalent) dropwise with stirring at room temperature.

-

Continue stirring overnight.

-

Heat the mixture to boiling and filter while hot to remove any impurities.

-

Cool the filtrate in an ice bath to precipitate the potassium ethyl malonate.

-

Collect the salt by suction filtration, wash with a small amount of cold ether, and dry under reduced pressure.

Step 2: Preparation of Monoethyl Malonic Acid

-

In a flask, dissolve the potassium ethyl malonate in water.

-

Cool the solution to 5°C in an ice bath.

-

Slowly add concentrated hydrochloric acid (excess) while maintaining the temperature below 10°C.

-

Filter the precipitated potassium chloride.

-

Extract the aqueous layer with ether.

-

Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield monoethyl malonic acid.

Step 3: Preparation of this compound

-

In a round-bottomed flask equipped with a reflux condenser and a gas outlet, place the monoethyl malonic acid (1 equivalent).

-

Add thionyl chloride (2 equivalents) and reflux the mixture for 1 hour at 40-45°C.[2] The reaction can be performed with or without a solvent like methylene (B1212753) chloride.[2] The solvent-free method has been reported to give higher conversions (up to 98%).[2]

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Reactivity of this compound

The reactivity of this compound is dominated by the highly electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution. The adjacent methylene group, activated by both the ester and the acyl chloride, is also a site for chemical modification.

General Reactivity of this compound with Nucleophiles.

Reactions with Amines (Amidation)

This compound reacts readily with primary and secondary amines to form N-substituted ethyl malonamates. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.[4]

Experimental Protocol: Synthesis of N-Benzyl Ethyl Malonamate

-

Dissolve aniline (B41778) (1 equivalent) and pyridine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) in a flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add a solution of this compound (1.05 equivalents) in the same solvent dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Wash the reaction mixture with dilute aqueous acid (e.g., 1M HCl), followed by dilute aqueous base (e.g., saturated NaHCO₃), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by column chromatography or recrystallization.

Reactions with Alcohols (Esterification)

In the presence of a non-nucleophilic base like pyridine, this compound reacts with alcohols to yield the corresponding diethyl malonate derivatives.

Experimental Protocol: Synthesis of Diethyl Malonate from this compound and Ethanol

-

In a flask under an inert atmosphere, dissolve ethanol (1 equivalent) and pyridine (1.1 equivalents) in an anhydrous solvent (e.g., diethyl ether).

-

Cool the mixture in an ice bath.

-

Add this compound (1 equivalent) dropwise with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.

-

Wash the filtrate with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting diethyl malonate can be purified by distillation.

Synthesis of β-Keto Esters

This compound is a key reagent in the synthesis of β-keto esters. It can react with Grignard reagents or other organometallic compounds, or be used in Claisen-type condensations.[5] A particularly useful application is in the synthesis of β-keto esters from the magnesium enolates of substituted malonic acid half oxyesters in a decarboxylative Claisen condensation.[5]

Experimental Protocol: General Procedure for the Synthesis of β-Keto Esters [5]

-

Prepare the magnesium enolate of a substituted malonic acid half oxyester.

-

React the enolate with this compound as the acylating agent.

-

The reaction proceeds via a decarboxylative Claisen condensation mechanism to yield the functionalized α-substituted β-keto ester.

Applications in Organic Synthesis

The unique reactivity of this compound makes it a versatile intermediate in the synthesis of various important organic molecules.

Synthesis of Heterocyclic Compounds

This compound is a precursor for the synthesis of a variety of heterocyclic compounds, including 3-pyrrolin-2-ones and 1,2,4-oxadiazole (B8745197) derivatives, which are potential peptidomimetic building blocks.

Example: Synthesis of 3-Pyrrolin-2-ones

This compound can be used in the synthesis of 3-pyrrolin-2-ones through amidation with propargylamines followed by a base-catalyzed 5-exo-dig cyclization.

Active Methylene Compound Chemistry

The methylene group in the product of reactions with this compound is often still active and can be used in further synthetic transformations, such as alkylations in malonic ester synthesis.[6][7]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that causes severe skin burns and eye damage.[8] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. It reacts violently with water and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1]

Conclusion

This compound is a highly valuable and reactive building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, leading to the efficient synthesis of complex molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its chemical properties, reactivity, and handling procedures is essential for its safe and effective use in a research and development setting. The experimental protocols provided in this guide offer a starting point for the practical application of this versatile reagent.

References

- 1. Page loading... [guidechem.com]

- 2. ijret.org [ijret.org]

- 3. This compound, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 6. Active methylene compounds | PDF [slideshare.net]

- 7. shivajicollege.ac.in [shivajicollege.ac.in]

- 8. 36239-09-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-Depth Technical Guide to Ethyl Malonyl Chloride: Structure, Functional Groups, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl malonyl chloride, a key reagent in organic synthesis. The document details its molecular structure, the reactivity of its principal functional groups, and provides meticulously outlined experimental protocols for its synthesis and common transformations. All quantitative data has been systematically organized into tables for ease of reference and comparison. Furthermore, key pathways and workflows are illustrated with diagrams generated using the DOT language for enhanced clarity.

Molecular Structure and Functional Groups

This compound, with the chemical formula C₅H₇ClO₃, is a bifunctional organic compound characterized by the presence of both an ethyl ester and an acyl chloride functional group.[1][2] This unique combination of a moderately reactive ester and a highly reactive acyl chloride makes it a versatile building block in the synthesis of a wide array of more complex molecules.[1][3] The significant difference in reactivity between the two carbonyl groups allows for selective chemical transformations.

The acyl chloride moiety is a potent electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This high reactivity is attributed to the excellent leaving group ability of the chloride ion and the electron-withdrawing nature of both the chlorine atom and the adjacent carbonyl group, which increases the electrophilicity of the carbonyl carbon. Consequently, this compound is highly susceptible to hydrolysis and must be handled under anhydrous conditions.[1]

The ethyl ester group is a more stable functional group that can participate in reactions such as hydrolysis, transesterification, or reduction under specific conditions, which are generally more forcing than those required to react with the acyl chloride. This differential reactivity is fundamental to its utility in multi-step synthetic strategies.

Below is a diagram illustrating the structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and for the design of synthetic procedures.

| Property | Value | Reference |

| Molecular Formula | C₅H₇ClO₃ | [2] |

| Molecular Weight | 150.56 g/mol | [2][3] |

| CAS Number | 36239-09-5 | [1][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 79-80 °C at 25 mmHg | [3] |

| Density | 1.176 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.429 | [3] |

Spectroscopic data is critical for the identification and characterization of this compound. The following tables summarize the expected signals in its ¹H NMR and IR spectra.

¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.3 | t | 3H | -O-CH₂-CH₃ |

| ~3.6 | s | 2H | -CO-CH₂ -CO- |

| ~4.2 | q | 2H | -O-CH₂ -CH₃ |

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2980 | Medium | C-H stretch (alkane) |

| ~1810 | Strong | C=O stretch (acyl chloride) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1200 | Strong | C-O stretch (ester) |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound and its subsequent use in common organic transformations.

Synthesis of this compound

The preparation of this compound is typically achieved through a three-step synthesis starting from diethyl malonate.[4] This method involves a selective saponification to the monoester, followed by acidification and subsequent chlorination.

Caption: Three-step synthesis of this compound.

Step 1: Preparation of Potassium Ethyl Malonate from Diethyl Malonate [5]

-

In a 2-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, place 100 g (0.625 mol) of diethyl malonate and 400 mL of absolute ethanol.

-

While stirring, add a solution of 35 g (0.625 mol) of potassium hydroxide (B78521) in 400 mL of absolute ethanol dropwise over 1 hour at room temperature. A white precipitate will form.

-

Continue stirring for an additional 2 hours after the addition is complete.

-

Heat the mixture to reflux for 30 minutes.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath to complete the precipitation.

-

Collect the solid potassium ethyl malonate by suction filtration, wash with a small amount of cold ether, and dry under reduced pressure.

Step 2: Preparation of Monoethyl Malonic Acid [5]

-

In a 250-mL three-necked flask equipped with a stirrer, a dropping funnel, and a thermometer, suspend 80 g (0.470 mol) of potassium ethyl malonate in 50 mL of water.

-

Cool the mixture to 5 °C in an ice bath.

-

Slowly add 40 mL of concentrated hydrochloric acid over 30 minutes, maintaining the temperature below 10 °C.

-

Filter the mixture by suction to remove the precipitated potassium chloride, and wash the precipitate with 75 mL of ether.

-

Separate the aqueous layer of the filtrate and extract it with three 50-mL portions of ether.

-

Combine all the ether layers and dry over anhydrous magnesium sulfate.

-

Remove the ether by rotary evaporation to yield monoethyl malonic acid as an oil.

Step 3: Preparation of this compound [4]

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place the monoethyl malonic acid obtained in the previous step.

-

Add thionyl chloride (2 molar equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux at 40-45 °C for 1 hour.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude this compound can be purified by vacuum distillation (boiling point 79-80 °C at 25 mmHg).

Functional Group Transformations

The high reactivity of the acyl chloride functional group allows for a variety of transformations, primarily nucleophilic acyl substitution reactions.

Caption: Typical reactions of this compound.

3.2.1. Amide Formation: Reaction with an Amine (General Procedure)

-

Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 equivalents) in the same solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and wash it successively with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude N-substituted ethyl malonamide (B141969) can be purified by column chromatography or recrystallization.

3.2.2. Ester Formation: Reaction with an Alcohol (General Procedure) [6][7]

-

Dissolve the alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) containing a base such as pyridine (B92270) or triethylamine (1.1 equivalents) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add this compound (1.05 equivalents) dropwise to the stirred solution. The reaction is often exothermic.[7]

-

After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic phase with dilute aqueous HCl (to remove the base), followed by saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting diethyl ester of the substituted malonic acid can be purified by vacuum distillation.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, owing to the presence of two key functional groups with distinct reactivities. Its ability to act as a potent acylating agent, while retaining a modifiable ester group, makes it an important precursor for the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.[1] The experimental protocols provided in this guide offer a practical framework for the synthesis and utilization of this important chemical intermediate. Proper handling and adherence to anhydrous conditions are paramount for successful and safe experimentation.

References

Ethyl malonyl chloride CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on ethyl malonyl chloride, a key reagent in organic synthesis. It covers its chemical identity, physical properties, experimental protocols for its preparation, and its role in synthetic pathways.

Chemical Identification

-

Chemical Name: this compound

-

Synonyms: Ethyl (chloroformyl)acetate, Ethyl 3-chloro-3-oxopropionate, (Chloroformyl)acetic Acid Ethyl Ester, 3-Chloro-3-oxopropionic Acid Ethyl Ester[1][2]

Physical and Chemical Properties

This compound is a reactive acylating agent used in various chemical syntheses.[5] It is a combustible, corrosive liquid that is sensitive to moisture.[1][6][7] Proper storage and handling are crucial; it should be kept in a cool, dry, well-ventilated area in a tightly sealed container, often under an inert atmosphere like nitrogen or argon, and refrigerated at 2-8°C.[2][3][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇ClO₃ | [3][4] |

| Molecular Weight | 150.56 g/mol | [4] |

| Appearance | Colorless to pale yellow/green liquid | [1][3][6] |

| Odor | Pungent | [3] |

| Boiling Point | 79-80 °C @ 25 mmHg | [6][8] |

| Density | 1.176 - 1.196 g/mL @ 20-25 °C | [6] |

| Refractive Index | n20/D 1.429 | [2][6][8] |

| Solubility | Soluble in organic solvents; reacts violently with water | [3][9] |

| Flash Point | 64 °C (147.2 °F) - closed cup | [2][6] |

| Storage Temperature | 2-8 °C | [2] |

Experimental Protocols: Synthesis of this compound

This compound is typically synthesized from diethyl malonate via a three-step process.[10] This procedure involves the formation of the monoester acid, followed by chlorination.

Workflow for the Synthesis of this compound

Caption: A three-step workflow for synthesizing this compound.

Methodology:

-

Step 1: Selective Saponification of Diethyl Malonate [10]

-

Objective: To convert the diester into its monopotassium salt.

-

Procedure: Diethyl malonate is reacted with a stoichiometric amount of potassium hydroxide in an alcoholic medium (e.g., ethanol). The reaction selectively saponifies one of the ester groups. After the reaction, the mixture is cooled to precipitate the potassium ethyl malonate salt. The salt is collected by filtration, washed, and dried.[10][11]

-

-

Step 2: Hydrolysis of Potassium Ethyl Malonate [10]

-

Objective: To form the mono-acid, ethyl hydrogen malonate.

-

Procedure: The prepared potassium ethyl malonate salt is dissolved in water and cooled in an ice bath. Concentrated hydrochloric acid is added slowly while maintaining a low temperature (below 10°C) to hydrolyze the salt.[10][11] This yields ethyl hydrogen malonate (also known as monoethyl malonic acid or carbethoxy acetic acid).[10] The product can be extracted from the aqueous layer using a suitable organic solvent like ether.[11]

-

-

Step 3: Chlorination of Ethyl Hydrogen Malonate [10]

-

Objective: To convert the carboxylic acid group into an acid chloride.

-

Procedure: Ethyl hydrogen malonate is reacted with a chlorinating agent, typically thionyl chloride (SOCl₂).[10] The reaction can be performed with or without a solvent such as methylene (B1212753) chloride. The solvent-free approach has been shown to yield higher conversion rates.[10] The reaction mixture is refluxed for approximately one hour at 40-45°C.[10] After the reaction is complete, any solvent and excess thionyl chloride are removed, often by distillation, to yield the final product, this compound.[10]

-

Applications in Synthesis

This compound is a versatile building block in organic chemistry due to its reactive acid chloride functional group.[3][5][12] It serves as a potent acylating agent.

Logical Flow of this compound in Acylation Reactions

Caption: Role of this compound as an acylating agent with various nucleophiles.

Key applications include its use in the synthesis of:

-

3-pyrrolin-2-ones: Via amidation with propargylamines followed by cyclization.[5]

-

3,5-disubstituted 1,2,4-oxadiazole (B8745197) derivatives: These are valuable as potential peptidomimetic building blocks.[5][12]

-

Pharmaceutical and Agrochemical Intermediates: It serves as a crucial intermediate in producing more complex molecules for these industries.[3]

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[6][7][13] It reacts violently with water and is also combustible.[7][9]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[7][13]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[7] Keep away from heat, sparks, open flames, and moisture.[7]

-

First Aid: In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes and seek immediate medical attention.[13] If on skin, remove contaminated clothing and rinse skin with water.[13] If inhaled, move the person to fresh air and call a poison center or doctor immediately.[13] If swallowed, rinse mouth but do NOT induce vomiting.[7][13]

References

- 1. This compound | 36239-09-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 丙二酸单乙酯酰氯 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 36239-09-5 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. 36239-09-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound, CAS No. 36239-09-5 - iChemical [ichemical.com]

- 10. ijret.org [ijret.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. This compound CAS#: 36239-09-5 [m.chemicalbook.com]

- 13. tcichemicals.com [tcichemicals.com]

Safety precautions for handling ethyl malonyl chloride

An In-depth Technical Guide to the Safe Handling of Ethyl Malonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety precautions and handling guidelines for this compound (CAS No: 36239-09-5). Given its hazardous properties, adherence to stringent safety protocols is critical to ensure the well-being of laboratory personnel and the integrity of research. This compound is a highly reactive acylating agent used in various organic syntheses, including the preparation of pharmaceuticals and other complex molecules.[1][2] Its utility is matched by its hazardous nature, primarily its violent reactivity with water and its corrosivity.[3][4][5]

Chemical and Physical Properties

This compound is a colorless to pale yellow or brown liquid with a sharp, pungent, and acrid odor.[1][2][4] It is crucial to handle this compound under anhydrous conditions to prevent hydrolysis and decomposition.[1]

| Property | Value | Citations |

| CAS Number | 36239-09-5 | [3] |

| Molecular Formula | C5H7ClO3 | [2] |

| Molecular Weight | 150.56 g/mol | [2][6] |

| Appearance | Clear yellow to brown liquid | [2] |

| Odor | Acrid, pungent | [1][4] |

| Boiling Point | 79-80 °C @ 25 mmHg | [2][7] |

| Density | ~1.176 - 1.196 g/mL | [6][7] |

| Flash Point | 64 °C (147.2 °F) - closed cup | [8][9] |

| Refractive Index | n20/D 1.429 | [2][7] |

Hazard Identification and Toxicology

This compound is classified as a hazardous substance requiring careful management. It is a combustible, corrosive liquid that reacts violently with water.[4][5][9]

| Hazard Classification | Code | Description | Citations |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. | [8][9][10] |

| Serious Eye Damage | H318 | Causes serious eye damage. | [10] |

| Corrosive to Metals | H290 | May be corrosive to metals. | [9][10] |

| Combustible Liquid | H227 | Combustible liquid. | [9] |

| Supplemental Hazard | EUH014 | Reacts violently with water. | [8] |

| Signal Word | Danger | [8][10] | |

| GHS Pictogram | GHS05 (Corrosion) | [8] |

Toxicological Summary:

-

Inhalation: Toxic upon inhalation. Vapors and mists may cause severe irritation to the respiratory system.[1][5]

-

Skin Contact: Causes severe skin burns upon contact.[10] It is critical to prevent any skin exposure.[3]

-

Eye Contact: Causes serious and potentially irreversible eye damage.[10]

-

Ingestion: Toxic if swallowed.[1] Ingestion can lead to severe swelling, damage to the delicate tissues of the mouth, throat, and stomach, and presents a danger of perforation.[4][5] Use of gastric lavage or emesis is contraindicated.[4][5]

-

Chronic Exposure: Prolonged or repeated exposure may lead to sensitization and chronic respiratory issues.[1]

-

Hazardous Decomposition: Under thermal stress or in contact with water, it can decompose to release toxic and irritating gases such as hydrogen chloride (HCl), carbon monoxide (CO), carbon dioxide (CO2), and phosgene.[1][3][10]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls, is mandatory when handling this compound.

Engineering Controls:

-

Ventilation: All handling must be conducted in a well-functioning chemical fume hood or within a closed system equipped with appropriate exhaust ventilation.[3][4][5]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[3][4]

-

Ignition Sources: All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the handling area.[3][10] Use explosion-proof electrical equipment.[10]

Caption: Hierarchy of controls for managing risks associated with this compound.

Personal Protective Equipment (PPE):

| Area | PPE Specification | Citations |

| Eye/Face | Wear chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133. A full face shield is also required. | [3] |

| Skin | Wear appropriate protective gloves (e.g., neoprene or Viton) and a flame-retardant lab coat. Ensure clothing fully covers the skin. | [3][11] |

| Respiratory | Use a NIOSH/MSHA-approved respirator with a suitable cartridge (e.g., type ABEK EN14387) if working outside a fume hood or if ventilation is insufficient. For emergencies or high concentrations, a full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is necessary. | [3] |

Handling and Storage Procedures

Safe Handling:

-

Handle only under an inert atmosphere (e.g., nitrogen or argon).[1][3]

-

Do not allow the chemical to come into contact with water or moist air.[4][5]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Open containers carefully as they may be under pressure.[10]

Storage:

-

Store in a cool, dry, and well-ventilated area designated for corrosive materials.[3][4]

-

Keep containers tightly sealed and protected from moisture.[1][10]

-

The recommended storage temperature is 2-8°C.[7]

-

Store locked up and away from incompatible materials such as bases, alcohols, metals, and oxidizing agents.[1][3][10]

Emergency Procedures

Immediate and correct response to an emergency is critical.

First-Aid Measures:

| Exposure | First-Aid Protocol | Citations |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Immediately call a POISON CENTER or doctor. | [3][4][10] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Immediately call a POISON CENTER or doctor. | [3][4][5] |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | [3][4][10] |

| Ingestion | Rinse mouth thoroughly with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor. | [3][4][10] |

Spill Response: In the event of a spill, follow a structured response plan.

Caption: Workflow for responding to an this compound spill.

-

Evacuate and Alert: Immediately alert others and evacuate non-essential personnel from the spill area.[4][5]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Wear the full personal protective equipment as described in Section 3.[5]

-

Containment: Do not use water.[4][5] Cover the spill with a dry, inert absorbent material such as sand, silica (B1680970) gel, or an acid binder.[3][5]

-

Collection: Carefully collect the absorbed material into a suitable, tightly closed container for hazardous waste.[3][5]

-

Disposal: Dispose of the waste according to all local, regional, and national regulations.[3]

Firefighting Measures:

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[3][4] Dry sand can also be used.[12]

-

Unsuitable Media: Do not use water, as it reacts violently with this compound.[4]

-

Specific Hazards: The substance is combustible and containers may explode when heated.[3][5] Fire will produce toxic gases like HCl, CO, and CO2.[3]

-

Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][5] Use water spray only to cool closed containers, preventing contact with the chemical itself.[4]

Experimental Protocol: Safe Quenching

Unreacted this compound must be safely quenched before disposal or workup. This protocol details a controlled method using an alcohol.

Caption: Experimental workflow for the safe quenching of this compound.

Methodology:

-

Preparation: In a chemical fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet connected to a bubbler to vent HCl gas safely into a basic scrubber.

-

Quenching Agent: Charge the flask with an excess of a suitable alcohol (e.g., isopropanol (B130326) or ethanol, approximately 5-10 molar equivalents relative to the acid chloride).[13]

-

Cooling: Cool the flask containing the alcohol in an ice-water bath to 0-5 °C.

-

Addition: Slowly add the this compound dropwise from the dropping funnel to the stirred, cooled alcohol.[13] The reaction is exothermic; maintain a slow addition rate to keep the internal temperature below 20 °C.[13]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for at least one hour to ensure the reaction goes to completion.

-

Neutralization: The resulting solution will be acidic due to the formation of HCl. Before disposal or further workup, it can be slowly and carefully neutralized with a saturated solution of sodium bicarbonate. Be prepared for gas (CO2) evolution.

-

Disposal: Dispose of the final mixture as hazardous waste in accordance with institutional and local regulations.[4]

Waste Disposal

All waste containing this compound, including quenched solutions and contaminated materials, is classified as hazardous waste.[4]

-

Chemical waste generators must consult and comply with all local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[3][5]

-

Dispose of containers at an approved waste disposal plant.[3][9]

Transport Information

This compound is regulated for transport as a corrosive substance.

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group | Citations |

| DOT / IATA / IMDG | UN3265 | Corrosive liquid, acidic, organic, n.o.s. (this compound) | 8 | II | [4][5][10] |

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 36239-09-5 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. fishersci.com [fishersci.com]

- 6. This compound CAS#: 36239-09-5 [m.chemicalbook.com]

- 7. 丙二酸单乙酯酰氯 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 8. 丙二酸单乙酯酰氯 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | 36239-09-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. beaufort.tricare.mil [beaufort.tricare.mil]

- 12. tcichemicals.com [tcichemicals.com]

- 13. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

Technical Guide: Stability and Storage of Ethyl Malonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl malonyl chloride is a highly reactive chemical intermediate pivotal in various synthetic applications, including the production of pharmaceuticals and agrochemicals. Its utility is intrinsically linked to its reactivity, which also dictates its inherent instability. This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its decomposition pathways, and outlining best practices for its storage and handling to ensure its quality and prevent hazardous situations. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the safe and effective use of this versatile reagent.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. These properties are fundamental to understanding its stability and handling requirements.

| Property | Value |

| Chemical Formula | C₅H₇ClO₃ |

| Molecular Weight | 150.56 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Pungent, acrid |

| Boiling Point | 79-80 °C at 25 mmHg |

| Density | 1.176 g/mL at 25 °C |

| Flash Point | 64 °C (147.2 °F) - closed cup[1][2] |

| Solubility | Soluble in many organic solvents; reacts violently with water[3] |

Chemical Stability and Reactivity

This compound's high reactivity is centered around the electrophilic carbonyl carbon of the acyl chloride group. This makes it susceptible to nucleophilic attack, leading to various degradation pathways.

Hydrolysis

The most significant stability concern for this compound is its rapid and exothermic reaction with water. This hydrolysis reaction results in the formation of monoethyl malonate and corrosive hydrogen chloride gas. The reaction is typically instantaneous, especially with liquid water, but the compound is also highly sensitive to atmospheric moisture.

Decomposition Pathway: Hydrolysis

Caption: Hydrolysis of this compound.

Thermal Decomposition

Incompatible Materials

To ensure stability and prevent hazardous reactions, this compound should be stored away from the following materials:

-

Water and Moisture: Leads to rapid hydrolysis.

-

Alcohols: Reacts to form esters.

-

Bases (e.g., amines, hydroxides): Catalyze decomposition and neutralization reactions.

-

Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

-

Metals: May be corrosive to certain metals.[4]

Recommended Storage and Handling Conditions

Proper storage and handling are critical for maintaining the integrity of this compound and ensuring laboratory safety.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1][2][5] | Reduces the rate of potential decomposition reactions. |

| Atmosphere | Under an inert atmosphere (e.g., nitrogen, argon) | Prevents contact with atmospheric moisture, which causes hydrolysis. |

| Container | Tightly sealed, moisture-proof containers | Prevents ingress of moisture and air. |

| Location | Cool, dry, well-ventilated area away from incompatible materials | Ensures a safe storage environment and prevents accidental contact with substances that could cause a reaction. |

Handling Precautions

-

Handling Environment: Always handle this compound in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A face shield may be necessary for larger quantities.

-

Dispensing: Use dry glassware and equipment. It is advisable to flush equipment with an inert gas before use.

-

Spills: In case of a spill, absorb with an inert, dry material (e.g., sand, vermiculite) and dispose of as hazardous waste. Do not use water to clean up spills.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of this compound and a method for assessing its stability.

Synthesis of this compound

This protocol is a generalized procedure based on common synthetic methods.

Experimental Workflow: Synthesis of this compound

References

Unveiling the Synthesis of Ethyl Malonyl Chloride: A Technical Guide to its Discovery and Historical Development

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis of Ethyl Malonyl Chloride

This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of this compound synthesis, a crucial reagent in organic chemistry. The document details the key synthetic methodologies, presents comparative quantitative data, and offers detailed experimental protocols for its preparation. This guide is an essential resource for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Introduction

This compound, with the chemical formula C₅H₇ClO₃, is a highly reactive acyl chloride that serves as a versatile building block in organic synthesis.[1] Its importance lies in its ability to introduce the ethyl malonate moiety into molecules, a key step in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty materials. This guide explores the historical context of its discovery and the subsequent development of its synthetic routes, providing a detailed technical resource for the scientific community.

Historical Perspective: The Dawn of a Versatile Reagent

The first synthesis of this compound is noted to have occurred in the early 20th century, emerging from the broader exploration of malonic acid and its derivatives for organic synthesis.[1] While the exact first documented synthesis remains elusive in readily available literature, its use and preparation were established by the 1940s. A notable early reference appears in a 1947 paper in the Journal of the American Chemical Society, which describes the preparation of this compound from monoethyl malonic acid and thionyl chloride. This indicates that the compound was a known and accessible reagent by this time, playing a role in the synthesis of β-keto esters.

The development of its synthesis can be broadly categorized into two main approaches: the direct chlorination of a malonic acid monoester and a multi-step process starting from a diester of malonic acid. These methods have been refined over the years to improve yield, purity, and process safety.

Key Synthesis Methodologies

Two primary routes have been established for the synthesis of this compound, each with its own set of advantages and considerations.

Three-Step Synthesis from Diethyl Malonate

This widely used method involves a three-step sequence starting from the readily available diethyl malonate.

-

Selective Saponification: Diethyl malonate is selectively hydrolyzed to its mono-potassium salt, potassium monoethyl malonate. This step is crucial for achieving the desired mono-acid chloride in the final step.

-

Acidification: The potassium monoethyl malonate is then acidified, typically with a strong acid like hydrochloric acid, to yield monoethyl malonic acid.

-

Chlorination: Finally, monoethyl malonic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to produce this compound.

This pathway offers a high degree of control and generally results in good yields of the desired product.

Direct Chlorination of Ethyl Malonate

A more direct approach involves the reaction of ethyl malonate with a chlorinating agent such as thionyl chloride or oxalyl chloride.[1] This method, while seemingly simpler, requires careful control of reaction conditions, such as temperature and stoichiometry, to achieve selective monochlorination and minimize the formation of byproducts like malonyl dichloride.[1]

Comparative Analysis of Synthesis Methods

The choice of synthetic route often depends on factors such as scale, desired purity, and available starting materials. The following table summarizes quantitative data from various reported methods.

| Synthesis Method | Starting Material | Chlorinating Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |

| Three-Step Synthesis (Chlorination Step) | Monoethyl Malonic Acid | Thionyl Chloride | Methylene (B1212753) Chloride | 40-45 | 1 | 84.39 | [2] |

| Three-Step Synthesis (Chlorination Step) | Monoethyl Malonic Acid | Thionyl Chloride | None | 40-45 | 1 | 98.23 | [2] |

| Direct Chlorination | Ethyl Malonate | Thionyl Chloride/Oxalyl Chloride | Inert Solvent | 0-5 | - | - | [1] |

Detailed Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Preparation of Monoethyl Malonate from Diethyl Malonate

This procedure outlines the synthesis of the key precursor, monoethyl malonate, through the saponification of diethyl malonate followed by acidification.

Step 1: Preparation of Potassium Monoethyl Malonate

-

In a suitable reaction vessel, dissolve potassium hydroxide (B78521) (e.g., 0.5 mol) in absolute ethanol.

-

To this solution, add diethyl malonate (e.g., 0.6 mol) dropwise while stirring at room temperature.

-

Continue stirring for several hours to allow for the selective saponification to the potassium salt of monoethyl malonate, which will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with a small amount of cold ethanol.

-

Dry the potassium monoethyl malonate under vacuum. A typical yield for this step is in the range of 75-85%.

Step 2: Preparation of Monoethyl Malonic Acid

-

Suspend the dried potassium monoethyl malonate in water.

-

Cool the suspension in an ice bath and slowly add concentrated hydrochloric acid with vigorous stirring until the solution is acidic (test with litmus (B1172312) paper).

-

The monoethyl malonic acid will separate as an oily layer or can be extracted with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extracts over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain monoethyl malonic acid.

Synthesis of this compound from Monoethyl Malonic Acid

This protocol describes the final chlorination step to produce this compound.

Method A: With Solvent

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve monoethyl malonic acid (e.g., 1 part by volume) in a dry, inert solvent such as methylene chloride (e.g., 4 parts by volume).[2]

-

Slowly add thionyl chloride (e.g., a 2-fold molar excess) to the solution.[2]

-

Heat the reaction mixture to reflux (approximately 40-45°C) and maintain for 1 hour.[2]

-

After the reaction is complete, remove the solvent and excess thionyl chloride by distillation under reduced pressure to obtain crude this compound.

Method B: Solvent-Free

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place monoethyl malonic acid.

-

Carefully add thionyl chloride (e.g., a 2-fold molar excess).[2]

-

Heat the reaction mixture to 40-45°C and maintain for 1 hour.[2]

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to yield this compound.

Purification

Crude this compound can be purified by vacuum distillation.[1] It is important to use a dry distillation apparatus and to collect the fraction that distills at the appropriate temperature and pressure.

Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical relationships in the synthesis of this compound.

Caption: Three-step synthesis of this compound from diethyl malonate.

References

Spectroscopic and Synthetic Profile of Ethyl Malonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic pathway of ethyl malonyl chloride, a key reagent in organic synthesis. The document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a clear, tabular format, alongside a detailed experimental protocol for its preparation. A visual representation of the synthetic workflow is also provided to facilitate understanding.

Spectroscopic Data

The structural elucidation of this compound is supported by characteristic spectroscopic data. Due to the limited availability of directly published spectra, the following data is a composite of information from various chemical databases and spectral predictions for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.30 | Triplet | 3H | -CH₃ |

| ~3.60 | Singlet | 2H | -CH₂- |

| ~4.25 | Quartet | 2H | -O-CH₂- |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~14.0 | -CH₃ |

| ~50.0 | -CH₂- |

| ~62.0 | -O-CH₂- |

| ~165.0 | Ester C=O |

| ~170.0 | Acid Chloride C=O |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1810 - 1790 | Strong | C=O stretch (Acid Chloride) |

| ~1740 - 1720 | Strong | C=O stretch (Ester) |

| ~1300 - 1150 | Medium | C-O stretch (Ester) |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is commonly achieved through the reaction of a monoester of malonic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[1] This method provides a reliable route to the desired acid chloride.

Materials and Equipment

-

Monoethyl malonic acid (or its potassium salt)

-

Thionyl chloride (SOCl₂)

-

Inert solvent (e.g., dichloromethane, optional)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Vacuum distillation apparatus

Procedure

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a calcium chloride drying tube, and a dropping funnel is charged with monoethyl malonic acid. If starting from the potassium salt, the free acid is first generated by acidification with a strong acid like HCl, followed by extraction and drying.

-

Chlorination: Thionyl chloride (in a molar ratio of approximately 2:1 to the monoethyl malonic acid) is added dropwise to the flask at a controlled temperature, typically between 0-5°C, under an inert atmosphere to minimize side reactions.[1] The reaction can be performed neat or in an inert solvent like methylene (B1212753) chloride.

-

Reaction Progression: After the addition of thionyl chloride is complete, the reaction mixture is gradually warmed and refluxed for approximately one hour at 40-45°C.

-

Work-up and Purification: Upon completion of the reaction, the excess thionyl chloride and any solvent are removed by distillation, initially at atmospheric pressure and then under vacuum. The crude this compound is then purified by vacuum distillation to yield a colorless to pale yellow liquid.[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from diethyl malonate, a common starting material.

Caption: Synthetic pathway from diethyl malonate to this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of β-Keto Esters Using Ethyl Malonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of β-keto esters is a cornerstone transformation in organic chemistry, providing key intermediates for the construction of a wide array of complex molecules, including pharmaceuticals, natural products, and fine chemicals. The 1,3-dicarbonyl motif of β-keto esters allows for a diverse range of subsequent chemical manipulations. One effective method for the synthesis of β-keto esters involves the acylation of enolates or their equivalents with acylating agents. Ethyl malonyl chloride, a derivative of malonic acid, serves as a potent C3 synthon in these reactions, enabling the direct introduction of an ethoxycarbonylmethyl group.

This document provides detailed application notes and experimental protocols for the synthesis of β-keto esters utilizing this compound and related malonic acid derivatives. The methodologies discussed focus on the C-acylation of active methylene (B1212753) compounds, particularly through the use of magnesium enolates, a strategy known for promoting efficient C-acylation over O-acylation.

Core Concepts and Reaction Mechanisms

The fundamental reaction pathway for the synthesis of β-keto esters using this compound involves the nucleophilic attack of an enolate ion on the electrophilic carbonyl carbon of the acyl chloride. The choice of base and reaction conditions is crucial to favor the formation of the desired carbon-carbon bond (C-acylation) over the competing oxygen acylation (O-acylation).

A widely employed and effective strategy is the use of magnesium enolates. The magnesium ion chelates with the enolate, increasing the steric hindrance around the oxygen atom and thereby directing the acylation to the α-carbon. This is often achieved by treating an active methylene compound with a magnesium alkoxide or by using a combination of magnesium chloride (MgCl₂) and a tertiary amine base.

The general mechanism can be visualized as follows:

-

Enolate Formation: A base abstracts an acidic α-proton from an active methylene compound (e.g., a ketone, ester, or malonate derivative) to form an enolate. In magnesium-mediated reactions, this results in a magnesium enolate.

-

Nucleophilic Acyl Substitution: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of this compound.

-

Intermediate Formation: A tetrahedral intermediate is formed.

-

Chloride Elimination: The intermediate collapses, eliminating a chloride ion to yield the β-keto ester.

In some variations, a decarboxylation step may follow the acylation, particularly when using malonic acid half-esters as the nucleophile.

Data Presentation

The following tables summarize representative yields for the synthesis of β-keto esters using malonic acid derivatives, based on literature precedents.

Table 1: Synthesis of β-Keto Esters via Condensation of Potassium Monoethyl Malonate with Acyl Chlorides [1]

| Acyl Chloride (R-COCl) | Product (R-COCH₂COOEt) | Yield (%) | Purity (GC, %) |

| Propionyl chloride | Ethyl propionylacetate | 66.8 | 99.2 |

| Butyryl chloride | Ethyl butyrylacetate | 70.2 | >99 |

| Isobutyryl chloride | Ethyl isobutyrylacetate | 65.5 | >99 |

Reaction Conditions: Potassium monoethyl malonate, MgCl₂, pyridine (B92270), ethyl acetate (B1210297), 0-20°C, followed by HCl workup.[1]

Table 2: Representative Yields for Decarboxylative Claisen Condensation of Substituted Malonic Acid Half Oxyesters (SMAHOs) with Acyl Chlorides [2]

| SMAHO | Acyl Chloride | Product | Yield (%) |

| 2-Carboxy-2-phenylacetic acid ethyl ester | Benzoyl chloride | Ethyl 2-phenyl-3-oxo-3-phenylpropanoate | 85 |

| 2-Carboxy-2-methylacetic acid ethyl ester | 4-Methoxybenzoyl chloride | Ethyl 2-(4-methoxyphenyl)-3-oxobutanoate | 78 |

| 2-Carboxy-2-benzylacetic acid ethyl ester | Cyclohexanecarbonyl chloride | Ethyl 2-benzyl-3-cyclohexyl-3-oxopropanoate | 92 |

Reaction Conditions: i-PrMgCl, THF, -20°C to room temperature.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of β-Keto Esters via Magnesium-Mediated Acylation of Potassium Monoethyl Malonate[1]

This protocol is adapted from a patented procedure and demonstrates a robust method for synthesizing β-keto esters.

Materials:

-

Potassium monoethyl malonate

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Pyridine

-

Acyl chloride (e.g., propionyl chloride)

-

Ethyl acetate (anhydrous)

-

10% Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, add potassium monoethyl malonate (1.0 eq) and anhydrous ethyl acetate.

-

Formation of Magnesium Complex: To the stirred suspension, slowly add anhydrous MgCl₂ (1.2 eq) followed by pyridine (2.5 eq).

-

Reaction: Stir the resulting mixture at room temperature for 3-5 hours.

-

Acylation: Cool the reaction mixture to 0-5°C using an ice bath. Add the acyl chloride (0.75 eq) dropwise over 30 minutes, maintaining the temperature below 5°C.

-

Reaction Progression: Allow the reaction to warm to 5-20°C and stir for 8-12 hours.

-

Workup: Cool the reaction mixture and add 10% HCl solution while maintaining the temperature between 5-20°C. Continue stirring for 1-3 hours.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers and wash with saturated NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product can be further purified by vacuum distillation to yield the pure β-keto ester.

Mandatory Visualizations

Reaction Pathway for Magnesium-Mediated Acylation

Caption: General reaction scheme for the synthesis of β-keto esters.

Experimental Workflow for β-Keto Ester Synthesis

Caption: Step-by-step experimental workflow for synthesis.

Logical Relationship of Key Components

Caption: Key components and their roles in the synthesis.

References

Application Notes & Protocols: Ethyl Malonyl Chloride in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ethyl malonyl chloride as a versatile C3 synthon in the synthesis of various key heterocyclic scaffolds. This compound (C₅H₇ClO₃) is a highly reactive, bifunctional reagent that serves as a powerful building block for constructing important cyclic structures in medicinal and materials chemistry.[1][2] Its dual electrophilic sites—an acyl chloride and an ester—allow for sequential or one-pot reactions with a range of dinucleophiles to form diverse heterocyclic systems.

Safety and Handling

This compound is a combustible, corrosive, and moisture-sensitive liquid.[3][4] It can cause severe skin burns and eye damage.[3] All manipulations must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[5] The compound reacts with water and should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place (2-8°C is recommended).[1] It is incompatible with bases, alcohols, metals, and strong oxidizing agents.[1][3]

Table 1: Key Safety and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 36239-09-5 | [2] |

| Molecular Formula | C₅H₇ClO₃ | [2] |

| Molecular Weight | 150.56 g/mol | [2] |

| Appearance | Clear, yellow to brown liquid | [4] |

| Boiling Point | 79-80 °C at 25 mmHg | |

| Density | ~1.176 g/mL at 25 °C | |

| Flash Point | 64 °C (147.2 °F) | [6] |

| Hazard Statements | H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage) | [6][7] |

General Reaction Principle

This compound acts as an electrophilic 1,3-dicarbonyl equivalent. The highly reactive acyl chloride terminus typically reacts first with a nucleophile, followed by a subsequent reaction involving the ester group, often an intramolecular cyclization, to form the heterocyclic ring.

Caption: General synthesis pathway using this compound.

Application Note 1: Synthesis of Barbiturates and Thiobarbiturates

Barbiturates are a class of pyrimidine-2,4,6-trione derivatives with significant activity as central nervous system depressants. The classical synthesis involves the condensation of a malonic acid derivative with urea or thiourea.[8] this compound provides a more reactive alternative to diethyl malonate, facilitating cyclocondensation under specific conditions.

Caption: Synthesis of barbiturates from this compound.

Experimental Protocol: Synthesis of 5-Ethylbarbituric Acid

This protocol is adapted from procedures using related malonyl chlorides.[9]

-

Reagent Preparation: Ensure all glassware is oven-dried. Finely powder and dry 1.1 moles of urea prior to use.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place the 1.1 moles of dried urea.

-

Addition: Slowly add 1.0 mole of this compound to the powdered urea.

-

Heating: Heat the reaction mixture in an oil bath at 90-100°C for approximately 20 hours.[9] Hydrogen chloride gas will evolve during the reaction; ensure the setup is properly vented to a scrubber.

-